molecular formula C23H18BrN9O6 B15020503 2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B15020503
M. Wt: 596.3 g/mol
InChI Key: GTJDBACCLOVSHS-BRJLIKDPSA-N
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Description

2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, nitro, methoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-nitrophenol with bromine to introduce the bromine atom at the 2-position This is followed by the formation of the triazine ring through a series of condensation reactions with appropriate amines and hydrazine derivatives

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide ions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and multiple functional groups.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Mechanism of Action

The mechanism of action of 2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-NITROPHENOL: Lacks the triazine and methoxy groups, making it less complex and potentially less versatile.

    4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZINE: Lacks the bromine and phenol groups, affecting its reactivity and applications.

    2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL: Similar structure but with variations in the triazine ring substituents.

Uniqueness

2-BROMO-6-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is unique due to its combination of bromine, nitro, methoxy, and amino groups, which provide a wide range of chemical reactivity and potential applications. Its complex structure allows for diverse interactions in both chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18BrN9O6

Molecular Weight

596.3 g/mol

IUPAC Name

2-bromo-6-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C23H18BrN9O6/c1-39-18-8-4-15(5-9-18)27-22-28-21(26-14-2-6-16(7-3-14)32(35)36)29-23(30-22)31-25-12-13-10-17(33(37)38)11-19(24)20(13)34/h2-12,34H,1H3,(H3,26,27,28,29,30,31)/b25-12+

InChI Key

GTJDBACCLOVSHS-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Origin of Product

United States

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